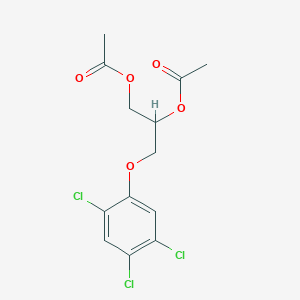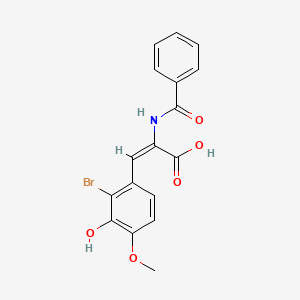
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamido group, a bromo-substituted phenyl ring, and a prop-2-enoic acid moiety. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamido Group: This step involves the reaction of benzoyl chloride with an appropriate amine to form the benzamido group.
Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Hydroxylation and Methoxylation:
Formation of the Prop-2-enoic Acid Moiety: This involves the reaction of the substituted phenyl compound with acrylic acid or its derivatives under suitable conditions to form the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated acids.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- (E)-2-benzamido-3-(2-chloro-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- (E)-2-benzamido-3-(2-fluoro-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
- (E)-2-benzamido-3-(2-iodo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Uniqueness
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid is unique due to the presence of the bromo group, which can influence its reactivity and biological activity. The combination of the benzamido group, hydroxyl, and methoxy substituents further enhances its potential for diverse applications.
属性
CAS 编号 |
6284-38-4 |
|---|---|
分子式 |
C17H14BrNO5 |
分子量 |
392.2 g/mol |
IUPAC 名称 |
(E)-2-benzamido-3-(2-bromo-3-hydroxy-4-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C17H14BrNO5/c1-24-13-8-7-11(14(18)15(13)20)9-12(17(22)23)19-16(21)10-5-3-2-4-6-10/h2-9,20H,1H3,(H,19,21)(H,22,23)/b12-9+ |
InChI 键 |
TYPNITVHOXISAO-FMIVXFBMSA-N |
手性 SMILES |
COC1=C(C(=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=CC=C2)Br)O |
规范 SMILES |
COC1=C(C(=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=CC=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



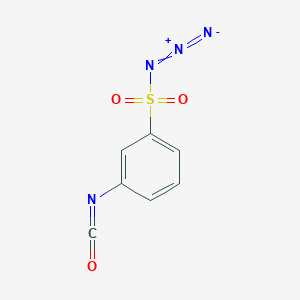
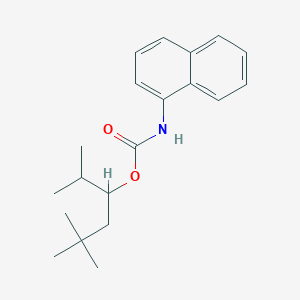
![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)
![1-[(4-Chlorophenyl)methoxy]-3-pyridin-2-ylsulfanylpropan-2-ol](/img/structure/B14727158.png)
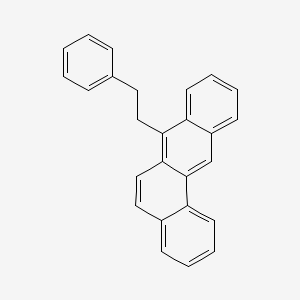
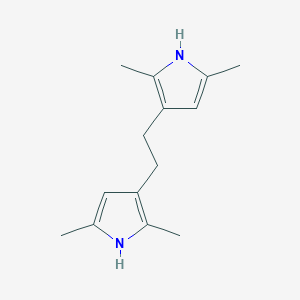
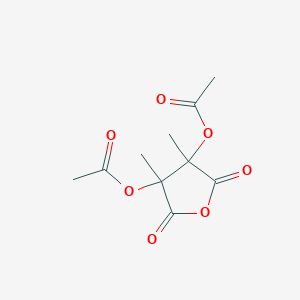
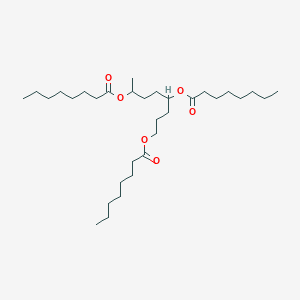
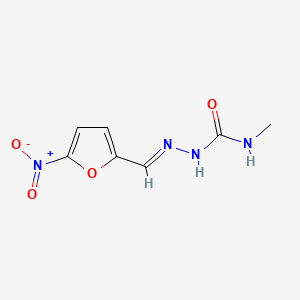
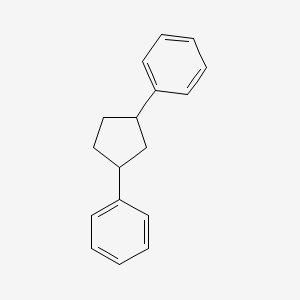
![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)

